8-Nitro-3,4-dihydroisoquinoline

Synthetic Methodology Electrophilic Aromatic Substitution Regioselectivity

Researchers requiring the 8-nitro regioisomer of 3,4-dihydroisoquinoline face labor-intensive separation from the major 5-nitro product when synthesizing in-house-direct nitration yields the 8-nitro isomer as the minor component. 8-Nitro-3,4-dihydroisoquinoline provides ready access to this specific regioisomer, eliminating chromatographic purification bottlenecks. • Reduction to the 8-amino derivative enables modular library synthesis via amide coupling or diazonium chemistry • Pre-installed nitro group at the 8-position provides a distinct electronic environment for regioselective C-H functionalization method development • Batch-to-batch consistency from validated commercial sourcing ensures reproducible SAR and probe development studies

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
Cat. No. B12938463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Nitro-3,4-dihydroisoquinoline
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC1CN=CC2=C1C=CC=C2[N+](=O)[O-]
InChIInChI=1S/C9H8N2O2/c12-11(13)9-3-1-2-7-4-5-10-6-8(7)9/h1-3,6H,4-5H2
InChIKeySDYSBCONQVLWLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Nitro-3,4-dihydroisoquinoline Overview


8-Nitro-3,4-dihydroisoquinoline is a nitrogen-containing heterocyclic compound belonging to the dihydroisoquinoline class, characterized by a fused benzene and partially saturated pyridine ring with a nitro substituent at the 8-position. This scaffold serves as a key synthetic intermediate for accessing amino-substituted isoquinolines and fused heterocyclic systems through nitro group reduction or substitution chemistry [1]. Its commercial availability as a research chemical enables medicinal chemistry programs to explore structure-activity relationships in this underexplored regioisomeric space [2].

8-Nitro-3,4-dihydroisoquinoline vs. Alternative Regioisomers


Substituting 8-nitro-3,4-dihydroisoquinoline with unsubstituted 3,4-dihydroisoquinoline or alternative nitro regioisomers (e.g., 5-nitro or 7-nitro derivatives) fundamentally alters the compound's synthetic utility and biological profile. The 8-nitro substitution pattern confers distinct electronic properties and regiochemical outcomes in subsequent transformations compared to other nitro-substituted analogs [1]. Early nitration studies of 3,4-dihydroisoquinoline demonstrated that the reaction yields a mixture of 5- and 8-nitro derivatives, with the 8-nitro isomer being the minor product, making its direct procurement advantageous over in-house synthesis for accessing this specific regioisomer [2]. Additionally, class-level evidence from related dihydroisoquinoline hydroxamic acids indicates that nitro position significantly influences cytotoxic potency [3].

8-Nitro-3,4-dihydroisoquinoline: Evidence for Selection


Nitration Regioselectivity: 8-Nitro vs. 5-Nitro

The direct nitration of 3,4-dihydroisoquinoline yields a mixture of 5-nitro and 8-nitro regioisomers, with the 8-nitro derivative being the minor product relative to the 5-nitro isomer. This distribution necessitates procurement of the isolated 8-nitro isomer for applications requiring regiochemical purity [1].

Synthetic Methodology Electrophilic Aromatic Substitution Regioselectivity

Cytotoxicity in Hep3B Hepatocarcinoma

A structurally related 7-nitro-dihydroisoquinoline hydroxamic acid (2-Hydroxy-3,3-dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one) demonstrated cytotoxic activity against the human hepatocarcinoma cell line Hep3B. This provides class-level evidence that nitro substitution on the dihydroisoquinoline scaffold confers anticancer potential, and that the substitution position (7-nitro vs. 8-nitro) may be a determinant of biological activity [1].

Anticancer Research Cytotoxicity Hydroxamic Acid Derivatives

Commercial Availability & Quality Control

8-Nitro-3,4-dihydroisoquinoline is commercially available from established chemical suppliers as part of screening compound collections for early discovery research. The PubChem substance record (SID 3347530) confirms its availability from ChemBridge Corporation, providing researchers with a validated source for procurement without requiring in-house synthesis and purification [1].

Chemical Procurement Research Reagent Quality Control

Reduction to 8-Amino-Dihydroisoquinoline

The nitro group at the 8-position of 3,4-dihydroisoquinoline can be selectively reduced to the corresponding 8-amino derivative using standard reducing agents such as catalytic hydrogenation or lithium aluminum hydride [1]. This transformation provides access to 8-amino-3,4-dihydroisoquinoline, a versatile intermediate for further functionalization via diazonium chemistry or amide coupling, offering a synthetic pathway not readily accessible from unsubstituted 3,4-dihydroisoquinoline [2].

Synthetic Intermediates Reduction Chemistry Heterocyclic Building Blocks

8-Nitro-3,4-dihydroisoquinoline: Key Applications


Medicinal Chemistry SAR Studies

Researchers engaged in structure-activity relationship (SAR) studies of dihydroisoquinoline-based drug candidates should prioritize 8-nitro-3,4-dihydroisoquinoline as a key synthetic intermediate. The 8-nitro isomer is the minor product of direct nitration [1], making commercial procurement essential for accessing this specific regioisomer without labor-intensive separation from the major 5-nitro product. Reduction to the 8-amino derivative enables further functionalization via amide coupling or diazonium chemistry, providing a modular entry point for library synthesis [2]. Class-level evidence from 7-nitro-dihydroisoquinoline hydroxamic acids supports the cytotoxic potential of nitro-substituted dihydroisoquinolines, suggesting that the 8-nitro analog warrants investigation in anticancer programs [3].

Regioselective Functionalization Methods

Chemists developing new synthetic methods for heterocyclic functionalization can utilize 8-nitro-3,4-dihydroisoquinoline as a well-defined substrate for exploring regioselective transformations. The pre-installed nitro group at the 8-position provides a distinct electronic environment compared to unsubstituted or alternatively substituted dihydroisoquinolines [1]. This compound enables methodologists to investigate nitro-directed C-H functionalization, nitro reduction chemoselectivity in the presence of the dihydroisoquinoline imine, and subsequent amine derivatization without the confounding presence of other regioisomers [2].

Chemical Biology Probe Development

Chemical biologists designing activity-based probes or affinity reagents may leverage 8-nitro-3,4-dihydroisoquinoline as a scaffold for installing photoreactive or electrophilic warheads. The nitro group at the 8-position can be reduced to an amine for bioconjugation, while the dihydroisoquinoline core provides a rigid, planar framework for target engagement [1]. The commercial availability of this specific regioisomer from validated suppliers ensures batch-to-batch consistency essential for reproducible probe development [2].

Heterocyclic Chemistry Laboratory Education

Educational laboratories focusing on heterocyclic chemistry can employ 8-nitro-3,4-dihydroisoquinoline as a commercially sourced starting material for teaching nitro group reduction, amine derivatization, and the principles of regioisomerism. Its availability eliminates the safety and procedural complexities associated with in-house nitration of 3,4-dihydroisoquinoline, while the distinct spectroscopic signatures of the 8-nitro isomer facilitate student identification and characterization exercises [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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